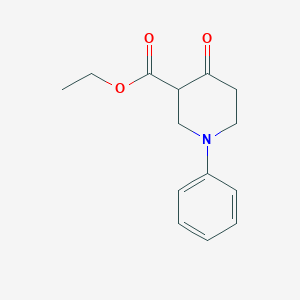
Methyl 3-hydroxyoctadecanoate
Overview
Description
Methyl 3-hydroxyoctadecanoate, also known as 3-Hydroxy C18:0 methyl ester, is a synthetic compound . It has a molecular formula of C19H38O3 and a molecular weight of 315 . It appears as a solid and is soluble in ethanol and methanol .
Molecular Structure Analysis
The molecular structure of Methyl 3-hydroxyoctadecanoate consists of 19 carbon atoms, 38 hydrogen atoms, and 3 oxygen atoms . The IUPAC name for this compound is not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
Methyl 3-hydroxyoctadecanoate is a solid substance that is soluble in ethanol and methanol . It has a molecular weight of 315 . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Oxidation and Isomerization Studies
Methyl 3-hydroxyoctadecanoate has been studied for its chemical behavior under oxidation conditions. Ansari, Schmitz, and Egge (1981) explored the oxidation of methyl 4-hydroxy-trans-2-octadecenoate, leading to rearrangement and formation of methyl 3-keto-4-hydroxyoctadecanoate and other derivatives. These findings provide insights into the chemical transformations of fatty acid derivatives under peracid oxidation conditions (Ansari, Schmitz & Egge, 1981).
Industrial Applications
Tassignon, Wit, and Buyck (1995) described optimized procedures for synthesizing methyl 9(R)-hydroxyoctadecanoate and methyl 9-oxo-octadecanoate from Dimorphotheca pluvialis seed oil. These procedures demonstrate the potential for industrial-scale production and application in upgrading aged oils (Tassignon, Wit & Buyck, 1995).
Spectroscopic Characterization
Methyl 9-azastearate, a derivative of methyl 3-hydroxyoctadecanoate, was characterized using 1H NMR and 13C NMR spectral analysis by Lie Ken Jie and Syed-rahmatullah (1992). This study highlights the application of spectroscopic techniques in understanding the structural aspects of long-chain fatty esters (Lie Ken Jie & Syed-rahmatullah, 1992).
Catalytic Hydroxylation for Anti-pathogens
A study by Senan et al. (2021) introduced a novel method for the catalytic hydroxylation of plant oils, producing methyl 9,12-di-hydroxyoctadecanoate, among other derivatives. This method has potential applications in producing anti-pathogens, highlighting the role of methyl 3-hydroxyoctadecanoate derivatives in antimicrobial applications (Senan et al., 2021).
Monolayer Studies
Research on mixed monolayers involving derivatives of methyl 3-hydroxyoctadecanoate has been conducted by Matuo, Rice, Balthasar, and Cadenhead (1982). Their findings contribute to our understanding of the behavior of these compounds in different physical states, relevant to material sciences (Matuo, Rice, Balthasar & Cadenhead, 1982).
Synthesis and Antimicrobial Activity
Rauf, Banday, and Mattoo (2008) synthesized various hydrazones from fatty acid hydrazides, including derivatives of methyl 3-hydroxyoctadecanoate. Their study on the antimicrobial activity of these compounds demonstrates the potential medical and pharmaceutical applications of methyl 3-hydroxyoctadecanoate derivatives (Rauf, Banday & Mattoo, 2008).
Safety And Hazards
According to the safety data sheet, Methyl 3-hydroxyoctadecanoate is not classified as a hazardous substance according to GHS classification standards . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Future Directions
While specific future directions for Methyl 3-hydroxyoctadecanoate are not detailed in the available resources, it’s worth noting that hydroxy fatty acids are of interest in various fields. For instance, they are used as biomarkers for fatty acid oxidative disorders . They are also of interest in studies regarding the synthesis, properties, and mechanisms of bacteria . Furthermore, hydroxy fatty acids may have pharmaceutical properties .
properties
IUPAC Name |
methyl 3-hydroxyoctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGHAQIRKIFLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337117 | |
| Record name | Methyl 3-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxyoctadecanoate | |
CAS RN |
2420-36-2 | |
| Record name | Methyl 3-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)



![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)







